2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide
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Overview
Description
2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a bromophenyl group and a cyclohexenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the bromophenyl and cyclohexenyl ethyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the bromophenyl group.
Scientific Research Applications
2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-bromophenyl)ethanoate: A simpler compound with a bromophenyl group attached to an ethanoate moiety.
3-bromophenylacetate: Another related compound with a bromophenyl group attached to an acetate moiety.
Uniqueness
2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide is unique due to its complex structure, which combines a quinoline core with both bromophenyl and cyclohexenyl ethyl groups. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H23BrN2O |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-[2-(cyclohexen-1-yl)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H23BrN2O/c25-19-10-6-9-18(15-19)23-16-21(20-11-4-5-12-22(20)27-23)24(28)26-14-13-17-7-2-1-3-8-17/h4-7,9-12,15-16H,1-3,8,13-14H2,(H,26,28) |
InChI Key |
YLYASNRRZWEABM-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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